(1R)-1-carboxy-2-selanylethanaminium

Descripción

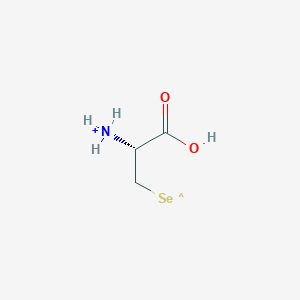

(1R)-1-Carboxy-2-selanylethanaminium is a chiral ammonium compound characterized by:

- Carboxy group (-COOH) at the C1 position (R-configuration).

- Selanyl group (-SeH) at the C2 position.

- Ethanaminium backbone, which confers cationic properties in aqueous environments.

Propiedades

Fórmula molecular |

C3H7NO2Se+ |

|---|---|

Peso molecular |

168.06 g/mol |

InChI |

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m0/s1 |

Clave InChI |

FDKWRPBBCBCIGA-REOHCLBHSA-O |

SMILES |

C(C(C(=O)O)[NH3+])[Se] |

SMILES isomérico |

C([C@@H](C(=O)O)[NH3+])[Se] |

SMILES canónico |

C(C(C(=O)O)[NH3+])[Se] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analog: 2-Carboxy-1-Phenylethanaminium Nitrate

- Substituents : Phenyl group at C1, carboxy group at C2.

- Molecular Formula: C₉H₁₁NO₂⁺·NO₃⁻.

- Crystallographic Data : Space group P2₁, R-factor = 0.080 (single-crystal X-ray).

Comparison :

| Property | (1R)-1-Carboxy-2-Selanylethanaminium | 2-Carboxy-1-Phenylethanaminium Nitrate |

|---|---|---|

| C1 Substituent | Carboxy (-COOH) | Phenyl (aromatic) |

| C2 Substituent | Selanyl (-SeH) | Carboxy (-COOH) |

| Chirality | R-configuration | Not explicitly stated |

| Charge | Cationic (ammonium) | Cationic (ammonium) + nitrate counterion |

| Potential Reactivity | Redox-active (Se) | Acid-base interactions (carboxy) |

The selanyl group in the target compound may enhance antioxidant capacity compared to the phenyl analog, as selenium participates in glutathione peroxidase-like activity. Conversely, the phenyl group in the analog contributes to π-π stacking interactions in crystallography .

Structural Analog: (R)-1-Phenylethanaminium Derivatives

Comparison :

| Property | This compound | (R)-1-Phenylethanaminium Derivatives |

|---|---|---|

| C1 Substituent | Carboxy (-COOH) | Phenyl |

| C2 Substituent | Selanyl (-SeH) | Amine (-NH₃⁺) |

| Biological Role | Potential selenoprotein mimic | Chiral resolving agent in synthesis |

| Solubility | Likely polar (carboxy/selanyl) | Moderate (hydrophobic phenyl) |

The carboxy group in the target compound increases hydrophilicity, whereas phenyl derivatives are more lipophilic, favoring membrane permeability. Selenium’s larger atomic radius compared to nitrogen may alter binding kinetics in biological systems .

Structural Analog: 2-[(1R)-2-Carboxy-1-(Naphthalen-1-ylmethyl)ethyl]-1,3-dioxo-isoindole-5-carboxylic Acid

- Substituents : Naphthalene, carboxy groups.

- DrugBank ID : DB08731 (experimental group).

Comparison :

| Property | This compound | Naphthalene-Isoindole Analog |

|---|---|---|

| Core Structure | Ethanaminium | Isoindole-dione |

| Aromaticity | None | High (naphthalene/isoindole) |

| Pharmacological Use | Hypothetical antioxidant | Experimental (unclear) |

The target compound’s simplicity (ethanaminium backbone) contrasts with the polycyclic analog, suggesting divergent applications. Selenium’s role in redox regulation could make the target compound relevant in oxidative stress models, whereas the isoindole analog’s activity remains uncharacterized .

Thiophene/Selenium Substitution: (1R)-1-(Thiophen-2-yl)ethanamine

- Substituents : Thiophene (sulfur heterocycle) at C1.

- Synonyms: MFCD09822150, (R)-1-(2-thienyl)ethylamine.

Comparison :

| Property | This compound | (1R)-1-(Thiophen-2-yl)ethanamine |

|---|---|---|

| C2 Substituent | Selanyl (-SeH) | Amine (-NH₂) |

| Heteroatom | Selenium | Sulfur (thiophene) |

| Electronic Effects | Polarizable Se enhances nucleophilicity | Thiophene’s aromaticity stabilizes charge |

Thiophene derivatives are more common in pharmaceuticals (e.g., anticonvulsants), while selenium analogs are explored in niche applications like radiolabeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.